4-Bromoisoxazole-5-carboxylic acid
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Overview
Description
4-Bromoisoxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromoisoxazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require catalysts such as copper (I) or ruthenium (II) and are often conducted under microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and minimize waste. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace the bromine atom with other substituents to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . These reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromoisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromoisoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
4-Bromoisoxazole-5-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole-3-carboxylic acid: Another isoxazole derivative with different substitution patterns.
Isoxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.
5-Substituted isoxazoles: A broad category of compounds with various substituents at the 5-position
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and its potential for diverse chemical modifications.
Properties
IUPAC Name |
4-bromo-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKQJBOZAQILA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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